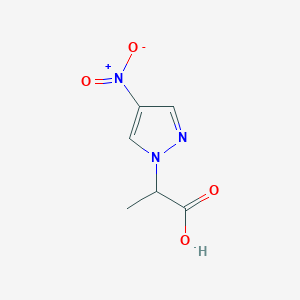

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is also known by other names such as “2-(4-nitropyrazol-1-yl)propanoic acid” and "2-(4-Nitro-pyrazol-1-yl)-propionic acid" .

Molecular Structure Analysis

The molecular structure of “2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms, making it a part of the azole family of organic compounds .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” are not detailed in the available literature, pyrazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

“2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H7N3O4 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Applications De Recherche Scientifique

Chemical Synthesis and Material Applications

Polypropionate Stereopolyads Construction : A significant application in scientific research involves the use of chemical components like 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in synthesizing complex molecular structures. For instance, the compound has been implicated in the generation of acyclic polypropionate stereopolyads through double diastereo- and enantioselective processes. This technique enables the construction of polyketide substructures with high control over anti-diastereoselectivity and enantioselectivity, demonstrating its potential in simplifying the synthesis of polypropionate fragments found in natural products (Gao, Han, & Krische, 2011).

Corrosion Inhibition : Another notable application is in the field of materials science, where derivatives of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, particularly pyrazoline derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. These studies have combined experimental and theoretical approaches to demonstrate the high efficiency of these compounds in protecting metal surfaces, underpinning their significance in extending the lifespan of metal-based infrastructures (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Catalysis and Organic Reactions

- Transfer Hydrogenation of Ketones : The compound has been used in the development of catalysts for the asymmetric transfer hydrogenation of ketones. This application is crucial for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The research indicates that (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes can serve as effective catalysts for this transformation, highlighting the compound's role in facilitating essential chemical reactions (Magubane, Alam, Ojwach, & Munro, 2017).

Energetic Materials Development

- Energetic Salts Synthesis : Research into the synthesis of energetic materials has also benefitted from the application of 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. Novel energetic compounds have been developed with promising properties such as high thermal stability and low sensitivity to impact and friction, making them suitable candidates for applications requiring high energy content with enhanced safety profiles (Zheng, Zhao, Qi, Wang, & Liu, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4(6(10)11)8-3-5(2-7-8)9(12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIHSEMOTFEFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)

![Ethyl 2-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2652756.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)